2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
Description
This compound features a pyrazine core linked to a piperidine ring via a methylene group. The piperidine moiety is further substituted with a 6-(trifluoromethyl)pyridin-2-yloxy group, introducing both lipophilic (trifluoromethyl) and hydrogen-bonding (pyridine oxygen) functionalities. Its molecular formula is C17H19F3N4O2, with a molecular weight of 368.35 g/mol . The trifluoromethyl group enhances metabolic stability and electron-deficient character, while the pyrazine and pyridine rings contribute to π-π stacking interactions, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-3-15(22-13)24-11-12-4-8-23(9-5-12)14-10-20-6-7-21-14/h1-3,6-7,10,12H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKHKQPIJGAPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine typically involves the sequential assembly of the pyridine, piperidine, and pyrazine components. A common synthetic route begins with the preparation of {[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl, followed by a coupling reaction with a piperidine derivative. The final step includes the formation of the pyrazine ring under controlled reaction conditions, such as elevated temperatures and the presence of catalytic agents. Industrial Production Methods : In an industrial setting, the synthesis may be scaled up using automated processes and continuous flow chemistry to ensure consistency and yield optimization. Solvent selection and purification steps are critical to obtain a high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: : 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine undergoes several types of chemical reactions, including:
Oxidation: : Involving reagents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly using hydrogenation catalysts or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by reagents like alkyl halides or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C)
Substituting Agents: : Alkyl halides, organolithium compounds Major Products : The major products formed from these reactions depend on the site of modification on the compound. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions often result in functionalized analogs with varied pharmacological properties.
Scientific Research Applications
Chemistry: : In the field of organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules, exploring new methodologies in heterocyclic chemistry.
Biology and Medicine: : Research has shown that 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine exhibits potential in medicinal chemistry, particularly as a ligand for biological targets. It has been investigated for its activity against various enzymes and receptors, potentially leading to new therapeutic agents.
Industry: : Industrial applications include its use in the development of agrochemicals, where it acts as a precursor or active ingredient in formulations designed to protect crops from pests and diseases.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, altering the normal function of these proteins. The mechanism involves binding to the active site or allosteric sites of the target, thereby inhibiting or activating its function. Pathways influenced by this compound can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- 4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine Structural Difference: Replaces pyrazine with pyrimidine and adds a methoxy group. The methoxy group increases steric bulk and lipophilicity . Molecular Weight: 368.35 g/mol (same as the target compound).
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
- Structural Difference : Piperazine replaces piperidine, eliminating the hydroxymethyl linker.
- Impact : Piperazine’s additional nitrogen increases polarity and hydrogen-bonding capacity, improving solubility but reducing membrane permeability. This compound is a key intermediate in synthesizing dopamine D3 and μ-opioid receptor ligands .
Substituent Modifications
1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 100)
- Structural Difference : Incorporates a tetrahydropyran-oxypropyl chain instead of the hydroxymethyl-piperidine group.
- Impact : The tetrahydropyran ring introduces conformational rigidity, which may enhance selectivity for central nervous system targets. However, the extended alkyl chain increases molecular weight (499.3 g/mol ) and reduces solubility .
- Propyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate Structural Difference: Replaces piperidine with a phenoxy-propanoate ester. Impact: The ester group improves oral bioavailability but introduces metabolic liability (e.g., hydrolysis). The phenoxy linker enhances π-π interactions but reduces nitrogen-based hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
*Estimated LogP values based on structural fragments.
Biological Activity
The compound 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is a complex organic molecule with potential biological activities. Its structure incorporates a trifluoromethyl group, a pyridine ring, and a pyrazine moiety, making it a candidate for various pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.33 g/mol. The presence of the trifluoromethyl group is significant for enhancing lipophilicity and biological activity.
The biological activity of this compound can be inferred from related structures and their interactions within biological systems. Notably:
- Mitochondrial Inhibition : Similar compounds have been shown to inhibit mitochondrial complex I, leading to reduced ATP production and increased reactive oxygen species (ROS) generation, which can trigger apoptosis in cancer cells.
- Targeting Kinases : Pyrazole derivatives are known to exhibit inhibitory effects on various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This suggests that the compound may also interact with these pathways .
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with related pyrazole compounds:
- Antitumor Activity : Pyrazole derivatives have demonstrated promising antitumor effects in various cancer cell lines. For instance, studies have shown significant cytotoxicity in breast cancer cell lines when combined with conventional chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antimicrobial Properties : Certain pyrazole compounds have shown activity against bacterial strains, indicating potential use as antimicrobial agents .
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of several pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity compared to others .
- The combination of pyrazole derivatives with doxorubicin resulted in a synergistic effect, improving treatment outcomes for resistant cancer types.
- Mechanistic Studies :
- Inhibitory Activity on Kinases :
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antitumor | Various pyrazole derivatives | Significant cytotoxicity in breast cancer cell lines |
| Anti-inflammatory | Pyrazole analogs | Modulation of cytokine levels |
| Antimicrobial | Selected pyrazoles | Efficacy against specific bacterial strains |
| Kinase Inhibition | BRAF(V600E), EGFR inhibitors | Effective in blocking tumor growth pathways |
Q & A
Q. 1.1. What are the recommended synthetic routes for 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine, and how can reaction conditions be optimized?
A common approach involves coupling piperidine derivatives with trifluoromethylpyridine intermediates using coupling reagents like HOBt and TBTU in anhydrous DMF with NEt₃ as a base. For example, a procedure from the literature achieved 85% yield by reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a carboxylic acid derivative under these conditions . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of reagents) or solvent polarity to enhance nucleophilic displacement efficiency.
Q. 1.2. How can structural characterization of this compound be performed to confirm its identity?
X-ray crystallography is a gold standard for unambiguous structural confirmation. For instance, single-crystal studies (e.g., R factor = 0.064, data-to-parameter ratio = 12.4) resolved bond lengths and angles in related triazole-pyrazine hybrids . Complementary methods include:
- NMR : Analyze δ ~8.5–9.0 ppm for pyrazine protons and δ ~3.0–4.0 ppm for piperidine methylene groups.
- IR Spectroscopy : Look for C-F stretches near 1100–1200 cm⁻¹ (trifluoromethyl group) and C=N vibrations at ~1600 cm⁻¹ .
Q. 1.3. What purification strategies are effective for isolating this compound?
Column chromatography (silica gel, hexane/EtOAc gradient) is widely used. For polar impurities, recrystallization from ethanol or acetonitrile can improve purity (>99%). A study achieved 87% purity via ethanol-mediated recrystallization, monitored by TLC (Rf = 0.5 in 7:3 hexane/EtOAc) .
Advanced Research Questions
Q. 2.1. How can computational modeling predict the biological activity of this compound?
Docking studies using software like AutoDock Vina can assess binding affinity to target proteins (e.g., kinases). For analogs, simulations revealed that the trifluoromethyl group enhances hydrophobic interactions with active-site residues, while the pyrazine moiety contributes to π-π stacking . MD simulations (100 ns trajectories) further evaluate conformational stability in aqueous environments.
Q. 2.2. What strategies resolve contradictory data in SAR studies for piperidine-pyrazine derivatives?
Contradictions in structure-activity relationships (SAR) often arise from substituent positioning. For example, a methyl group at the piperidine 4-position may boost activity in one assay but reduce solubility in another. Systematic variation of substituents (e.g., -CF₃ vs. -Cl) and rigorous solubility/kinetic assays (e.g., SPR or ITC) can clarify these effects .
Q. 2.3. How do solvent systems influence the synthesis of related pyrazine-thiadiazolo pyrimidine hybrids?
Ethanol and methanol are preferred for their ability to dissolve both hydrazine and pyrimidine intermediates while minimizing side reactions. A study comparing solvents found ethanol increased yields by 15% over DMSO due to reduced ester hydrolysis . Advanced systems (e.g., ethanol/AcOH/NaOAc buffers) further stabilize reactive intermediates.
Data Contradiction Analysis
Q. 3.1. Why do reported yields vary for similar coupling reactions involving trifluoromethylpyridines?
Discrepancies often stem from differences in reagent quality (anhydrous vs. hydrated NEt₃) or reaction scale. For example, small-scale reactions (2–3 mmol) may achieve >80% yields, while scalability to >10 mmol can drop yields to 65% due to heat dissipation inefficiencies .
Q. 3.2. How can conflicting cytotoxicity data for piperazine derivatives be rationalized?
Variability in cell lines (e.g., HeLa vs. HEK293) and assay protocols (MTT vs. resazurin) may explain discrepancies. A meta-analysis of IC₅₀ values showed that HEK293 cells exhibited 2–3× higher sensitivity to trifluoromethyl-substituted derivatives compared to HeLa, likely due to differences in membrane transporter expression .
Methodological Considerations
Q. 4.1. Designing Controlled Experiments to Evaluate Reactivity
- Control Reactions : Omit coupling reagents (HOBt/TBTU) to confirm no background reaction.
- Kinetic Profiling : Monitor reaction progress via LC-MS at 0, 2, 4, and 6 hours to identify intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
